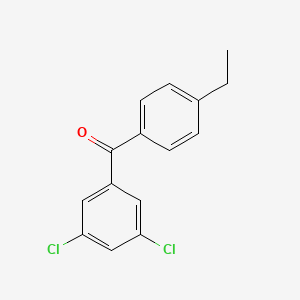

3,5-Dichloro-4'-ethylbenzophenone

Vue d'ensemble

Description

3,5-Dichloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H12Cl2O It is a derivative of benzophenone, characterized by the presence of two chlorine atoms at the 3 and 5 positions on one phenyl ring and an ethyl group at the 4’ position on the other phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3,5-Dichloro-4’-ethylbenzophenone follows similar principles but is optimized for higher yields and purity. The process involves the careful control of reaction temperature and the use of high-purity reagents. The product is typically purified through recrystallization or distillation to achieve the desired quality.

Types of Reactions:

Oxidation: 3,5-Dichloro-4’-ethylbenzophenone can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Substitution: The chlorine atoms in 3,5-Dichloro-4’-ethylbenzophenone can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thiol-substituted derivatives

Applications De Recherche Scientifique

3,5-Dichloro-4’-ethylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-4’-ethylbenzophenone is primarily based on its ability to interact with various molecular targets. The presence of chlorine atoms and the ethyl group can influence its reactivity and binding affinity to different enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, which are crucial in its interaction with biological molecules. The exact pathways and molecular targets are subject to ongoing research.

Comparaison Avec Des Composés Similaires

- 3,4-Dichloro-4’-ethylbenzophenone

- 3,5-Dichloro-4’-methylbenzophenone

- 3,5-Dichloro-4’-methoxybenzophenone

Comparison: 3,5-Dichloro-4’-ethylbenzophenone is unique due to the specific positioning of its chlorine atoms and the ethyl group. This structural arrangement can significantly influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of the ethyl group at the 4’ position can enhance its lipophilicity, making it more suitable for certain applications in drug development and material science.

Activité Biologique

3,5-Dichloro-4'-ethylbenzophenone (CAS Number: 951885-20-4) is an organic compound belonging to the benzophenone family, characterized by its two aromatic rings and halogen substitutions. The compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H12Cl2O

- Molecular Weight : 279.16 g/mol

- Structure : Contains two chlorine atoms and an ethyl group attached to the benzophenone backbone.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Electrophilic Aromatic Substitution : The presence of chlorine atoms enhances the compound's reactivity, allowing it to undergo electrophilic substitution reactions with nucleophiles in biological systems.

- Enzyme Interaction : It can bind to the active sites of enzymes, potentially leading to either inhibition or activation of their activity. This interaction is crucial for its role in biochemical pathways.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, which can affect gene expression and metabolic processes within cells.

Biological Activities

Research has identified several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : It has been found effective against antibiotic-resistant strains of bacteria .

- Fungal Activity : Exhibits antifungal properties that could be beneficial in treating fungal infections.

Cytotoxic Effects

The compound's cytotoxicity varies with dosage:

- Low Doses : May promote beneficial cellular functions.

- High Doses : Can lead to toxic effects and cell death in certain cell lines.

Case Studies

- In Vitro Studies : Research demonstrated that this compound significantly inhibited the growth of several bacterial strains in laboratory settings. The minimum inhibitory concentration (MIC) values were determined for various pathogens, showcasing its potential as a therapeutic agent.

- Animal Models : In vivo studies indicated that varying doses could lead to different metabolic responses. Lower doses showed enhanced metabolic activity in liver cells, while higher doses resulted in hepatotoxicity.

Biochemical Pathways

The compound interacts with several metabolic pathways:

- Oxidative Stress Response : It may influence cellular responses to oxidative stress by modulating antioxidant enzyme activities.

- Metabolic Flux : Alters levels of key metabolites involved in energy production and biosynthesis within cells.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEVFIPJOVECMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240967 | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-20-4 | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.